REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7]N(CC1)CC2.[CH:9](=[O:13])[CH:10]([CH3:12])[CH3:11].[C:14](#N)C=C.Cl>C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C.O>[OH:13][CH:9]([CH:10]([CH3:12])[CH3:11])[C:7](=[CH2:14])[C:8]#[N:1]
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Name
|
|
Quantity
|
33 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
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C(C=C)#N
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
catalyst
|
Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
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Details
|
A 250 mL, three-necked, round-bottom flask with overhead stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 50° C. for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
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Details
|
The product is extracted with 120 mL of methylene chloride
|
Type
|
EXTRACTION
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Details
|
The aqueous acid layer is extracted again with 25 mL of methylene chloride
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Type
|
CONCENTRATION
|
Details
|
The combined methylene chloride layers are concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C#N)=C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.9 g | |
YIELD: PERCENTYIELD | 96.7% | |
YIELD: CALCULATEDPERCENTYIELD | 193.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |